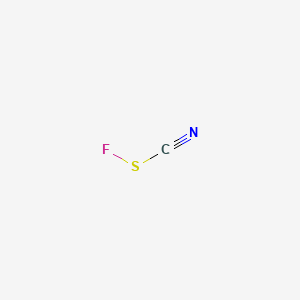

Thiocyanate, fluorine

Description

Structure

3D Structure

Properties

CAS No. |

82153-75-1 |

|---|---|

Molecular Formula |

CFNS |

Molecular Weight |

77.08 g/mol |

IUPAC Name |

fluoro thiocyanate |

InChI |

InChI=1S/CFNS/c2-4-1-3 |

InChI Key |

JAIDNXCWLNECBZ-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)SF |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to Fluorinated Thiocyanates

Direct fluorination of substrates already possessing a thiocyanate (B1210189) group represents a direct, though often challenging, synthetic approach. This method typically employs powerful electrophilic fluorinating reagents to introduce a fluorine atom at a specific position, often adjacent to an activating group. The reaction is most effective on substrates where a carbon atom is sufficiently nucleophilic to react with the electrophilic fluorine source.

A common strategy involves the α-fluorination of β-keto thiocyanates or related activated methylene (B1212753) compounds. In this process, a base is used to generate an enolate intermediate from the substrate. This nucleophilic enolate then attacks an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The thiocyanate group must be stable under the reaction conditions and not interfere with the fluorination step. The choice of base, solvent, and fluorinating agent is critical to achieving high selectivity and yield while minimizing side reactions.

Table 1: Representative Examples of Direct Electrophilic Fluorination

| Substrate | Fluorinating Agent | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Ethyl 2-thiocyanatoacetoacetate | Selectfluor | NaH | Acetonitrile (MeCN) | Ethyl 2-fluoro-2-thiocyanatoacetoacetate | 78 |

| 1-Phenyl-2-thiocyanatoethan-1-one | NFSI | LiHMDS | Tetrahydrofuran (THF) | 2-Fluoro-1-phenyl-2-thiocyanatoethan-1-one | 85 |

| 3-(Thiocyanatomethyl)indolin-2-one | Selectfluor | K₂CO₃ | Dimethylformamide (DMF) | 3-Fluoro-3-(thiocyanatomethyl)indolin-2-one | 65 |

The most prevalent and versatile method for synthesizing fluorinated thiocyanates involves the nucleophilic displacement of a leaving group from a fluorinated precursor by a thiocyanate anion (SCN⁻). This approach leverages the wide availability of fluorinated building blocks.

The preparation of fluoromethyl thiocyanate (FCH₂SCN), a fundamental fluorinated building block, is efficiently achieved through a direct nucleophilic substitution reaction. In this synthesis, fluoroiodomethane (B1339756) (FCH₂I) serves as the electrophilic substrate. The iodide atom is an excellent leaving group, facilitating its displacement by the thiocyanate anion.

The reaction is typically carried out by treating fluoroiodomethane with an alkali metal thiocyanate salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN). The choice of solvent is crucial for success; polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are commonly used as they effectively solvate the cation of the salt while leaving the thiocyanate anion highly nucleophilic. The reaction proceeds via a classic Sₙ2 mechanism and generally provides the desired product in good to excellent yields under mild conditions.

Table 2: Synthesis of Fluoromethyl Thiocyanate via Nucleophilic Substitution

| Fluorinated Substrate | Thiocyanate Salt | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| Fluoroiodomethane (FCH₂I) | KSCN | Acetone | 50 | Fluoromethyl thiocyanate (FCH₂SCN) | 92 |

| Fluoroiodomethane (FCH₂I) | NaSCN | DMF | 25 (Room Temp.) | Fluoromethyl thiocyanate (FCH₂SCN) | 88 |

For fluorinated alkyl halides that have poor solubility in polar aprotic solvents or for reactions requiring the use of an aqueous solution of thiocyanate salt, phase-transfer catalysis (PTC) offers a highly effective alternative. This methodology facilitates the transfer of the thiocyanate nucleophile from an aqueous phase to an organic phase where the fluorinated substrate is dissolved.

In a typical PTC system, a fluorinated alkyl halide (e.g., 1-bromo-4-fluorobutane) is dissolved in a nonpolar organic solvent (e.g., toluene). An aqueous solution of potassium thiocyanate is added, creating a biphasic system. A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), is introduced. The lipophilic cation of the catalyst pairs with the thiocyanate anion, shuttling it into the organic phase where it can react with the alkyl halide. This technique avoids the need for expensive and anhydrous polar aprotic solvents and often leads to high yields with simplified workup procedures.

Table 3: Phase-Transfer-Catalyzed Synthesis of Fluorinated Alkyl Thiocyanates

| Fluorinated Substrate | Thiocyanate Source | Catalyst | Solvent System | Product | Yield (%) |

|---|---|---|---|---|---|

| 1-Bromo-4-fluorobutane | KSCN (aq) | TBAB | Toluene/H₂O | 4-Fluorobutyl thiocyanate | 95 |

| 1-Bromo-2,2-difluoroethylbenzene | NaSCN (aq) | Aliquat 336 | Dichloromethane/H₂O | 2,2-Difluoro-2-phenylethyl thiocyanate | 89 |

| 1-Chloro-3-(trifluoromethyl)benzene | KSCN (aq) | TBAB | Chlorobenzene/H₂O | 3-(Trifluoromethyl)phenyl thiocyanate* | 75 |

Note: Aryl halides typically require higher temperatures and are less reactive than alkyl halides in PTC SₙAr reactions.

Transition-metal catalysis has emerged as a powerful tool for forming carbon-thiocyanate bonds, particularly for aryl and vinyl substrates where traditional nucleophilic substitution is not feasible. Copper- and palladium-catalyzed cross-coupling reactions are the most prominent methods for synthesizing fluorinated aryl thiocyanates.

In a typical copper-catalyzed reaction (a modified Ullmann-type coupling), a fluoroaryl iodide or bromide is coupled with a thiocyanate salt, such as copper(I) thiocyanate (CuSCN) or potassium thiocyanate (KSCN), often in the presence of a ligand like L-proline or N,N'-dimethylethylenediamine (DMEDA). Palladium-catalyzed systems, such as those using a Pd(OAc)₂ precursor with a phosphine (B1218219) ligand like Xantphos, can also effectively couple fluoroaryl halides or triflates with KSCN. These methods are highly valued for their functional group tolerance, allowing for the synthesis of complex molecules containing sensitive fluorine substituents.

Table 4: Transition-Metal-Catalyzed Synthesis of Fluoroaryl Thiocyanates

| Fluorinated Substrate | Thiocyanate Source | Catalyst System | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 1-Fluoro-4-iodobenzene | KSCN | CuI / L-Proline | DMSO | 4-Fluorophenyl thiocyanate | 82 |

| 1-Bromo-3-(trifluoromethyl)benzene | KSCN | Pd(OAc)₂ / Xantphos | Dioxane | 3-(Trifluoromethyl)phenyl thiocyanate | 88 |

| 2,4-Difluorobromobenzene | CuSCN | - (Stoichiometric) | NMP | 2,4-Difluorophenyl thiocyanate | 91 |

Oxidative thiocyanation enables the direct conversion of C–H bonds into C–SCN bonds, offering an atom-economical route to fluorinated thiocyanates. This approach avoids the need for pre-functionalized substrates like halides or triflates. The reaction typically involves the in situ generation of a highly electrophilic thiocyanating species, such as thiocyanogen (B1223195) ((SCN)₂) or a thiocyanate radical (•SCN), from an inexpensive thiocyanate salt.

A variety of oxidants can be employed. Chemical oxidants like Oxone®, ammonium persulfate, or iodine are commonly used in conjunction with KSCN or NH₄SCN. The reaction proceeds by electrophilic aromatic substitution on electron-rich fluoroarenes or by radical addition to fluorinated alkenes. More recently, electrochemical methods have provided a green and efficient alternative. In an electrochemical setup, the thiocyanate anion is directly oxidized at the anode to generate the reactive thiocyanating species, eliminating the need for stoichiometric chemical oxidants and minimizing waste.

Table 5: Examples of Oxidative Thiocyanation on Fluorinated Substrates

| Fluorinated Substrate | Thiocyanate Source | Oxidant / Method | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 1,2-Difluorobenzene | NH₄SCN | Oxone® | MeCN/H₂O | 4-Thiocyanato-1,2-difluorobenzene | 76 |

| 3-Fluoroanisole | KSCN | Iodine / K₂S₂O₈ | MeCN | 4-Fluoro-2-methoxy-1-thiocyanatobenzene | 85 |

| 4-Fluorostyrene | KSCN | Electrochemical (Anodic Oxidation) | MeCN / Bu₄NBF₄ | 1-(4-Fluorophenyl)-1,2-dithiocyanatoethane | 70 |

Nucleophilic Substitution Reactions with Fluorinated Precursors

Reactivity and Derivatization of Fluorine-Thiocyanate Compounds

The presence of fluorine atoms significantly influences the reactivity of the thiocyanate group (-SCN), leading to unique chemical behaviors and synthetic opportunities. The high electronegativity of fluorine can alter the electronic properties of the molecule, affecting reaction mechanisms and product distributions.

Isomerization Pathways of Thiocyanates to Isothiocyanates, Particularly in Fluorinated Analogues

The thermal rearrangement of allyl thiocyanates to the more thermodynamically stable allyl isothiocyanates is a well-documented acs.orgacs.org-sigmatropic rearrangement. chimia.ch This isomerization is particularly relevant in the synthesis of fluorinated thioureas and other bioactive molecules.

The process often begins with fluorinated allylic alcohols, which are converted to their corresponding mesylates. Subsequent reaction with a thiocyanate salt, such as potassium thiocyanate (KSCN), initially forms the fluorinated allyl thiocyanate intermediate. chimia.ch This intermediate, often without being isolated, undergoes a acs.orgacs.org-sigmatropic shift upon heating to yield the final fluorinated allyl isothiocyanate. chimia.chwikipedia.org

The mechanism of this rearrangement in fluorinated systems has been studied, confirming that the reaction proceeds via the thiocyanate intermediate which then isomerizes. chimia.ch For example, starting from diastereomeric fluorinated allyl alcohols, the corresponding mesylates were reacted with KSCN in acetonitrile. The reaction initially produced a mixture of isomeric thiocyanates, which upon further heating in toluene, completely rearranged to a single, stable isothiocyanate product. chimia.ch

The ambident nature of the thiocyanate anion (⁻SCN) allows for potential nucleophilic attack from either the sulfur or the nitrogen atom. However, in the formation of allyl thiocyanates, the reaction typically proceeds through an Sₙ2 mechanism with the sulfur atom acting as the nucleophile to form the C-S bond. chimia.ch The subsequent isomerization to the isothiocyanate (R-N=C=S) is a concerted, pericyclic reaction. chimia.chresearchgate.net

A study involving 2-fluorotosylates treated with KSCN in ethanol (B145695) demonstrated the formation of 2-fluorinated thiocyanate compounds. Under these specific conditions at around 100°C, the isomerization to the corresponding isothiocyanates did not occur, highlighting the influence of reaction conditions on the outcome. researchgate.net

Table 1: Isomerization of Fluorinated Allyl Thiocyanate

| Starting Material | Reagents | Conditions | Product | Outcome |

|---|---|---|---|---|

| Fluorinated Allyl Mesylates | KSCN | Acetonitrile, 60°C | Mixture of Thiocyanate Isomers | Formation of intermediate |

Reactions Involving Perfluoroalkyl Carbanions with Thiocyanates

Perfluoroalkyl carbanions, generated from precursors like perfluoropropylene dimers in the presence of potassium or cesium fluoride (B91410), react with organic thiocyanates. d-nb.info These reactions are significant for synthesizing fluorinated sulfides. The reactivity of these carbanions is influenced by the counterion. For instance, potassium perfluoroisopropyl, generated from perfluoropropylene and KF, reacts with phenyl- and p-nitrophenyl thiocyanates in sulfolane (B150427) at 100°C. d-nb.info In contrast, a Grignard reagent like n-C₄F₉MgI can react at much lower, sub-zero temperatures. d-nb.info

The reaction between perfluoroalkyl carbanions and thiocyanates typically yields a mixture of perfluoroalkyl sulfides and the corresponding nitrile. researchgate.net This indicates a competitive reaction pathway where the carbanion can attack either the sulfur or the cyano group of the thiocyanate.

Table 2: Reactivity of Perfluoroalkyl Carbanions with Aryl Thiocyanates

| Perfluoroalkyl Carbanion Source | Aryl Thiocyanate | Conditions | Products |

|---|---|---|---|

| CF₂=CFCF₃ and KF | Phenyl thiocyanate | Sulfolane, 100°C | Perfluoroisopropyl phenyl sulfide (B99878) d-nb.info |

| CF₂=CFCF₃ and KF | p-Nitrophenyl thiocyanate | Sulfolane, 100°C | Perfluoroisopropyl p-nitrophenyl sulfide d-nb.info |

Decarboxylative Functionalization in the Presence of Thiocyanate

Decarboxylative strategies have emerged as powerful methods for forming new bonds, including the introduction of fluorine-containing groups and thiocyanates. nih.govrsc.org A notable development is the divergent synthesis of alkyl thiocyanates and isothiocyanates from carboxylic acids using visible-light photocatalysis. researchgate.netacademie-sciences.fr

In this process, a single-electron oxidation of a carboxylate (formed from the deprotonation of a carboxylic acid) leads to an alkyl radical upon decarboxylation. academie-sciences.fr This radical then reacts with a thiocyanate source to form the alkyl thiocyanate. academie-sciences.fr The reaction conditions can be tuned to favor either the thiocyanate or its isomer, the isothiocyanate. For instance, in the presence of sodium carbonate, the thiocyanate product is favored. However, adding a catalytic amount of acetic acid promotes the isomerization to the more stable isothiocyanate, which is then isolated in high yield. academie-sciences.fr This method has been successfully applied to complex molecules, including derivatives of diclofenac, ketoprofen, and indomethacin. researchgate.net

Another example involves the visible-light-mediated decarboxylative functionalization of acrylic acids with ammonium thiocyanate. Using an organic dye as a photocatalyst, this reaction provides α-thiocyanate ketones. organic-chemistry.org These methods highlight the utility of carboxylic acids as readily available starting materials for accessing fluorinated and thiocyanated compounds under mild conditions. nih.govsioc-journal.cn

C-S Coupling and Related Substitution Reactions

The formation of a carbon-sulfur (C-S) bond is a fundamental transformation in organic synthesis, and thiocyanates are excellent precursors for this purpose. researchgate.net In the context of fluorinated compounds, C-S coupling reactions often utilize copper catalysis. For example, copper thiocyanate has been used in Sandmeyer-type reactions to achieve difluoromethylthiolation, trifluoromethylthiolation, and pentafluoroethylthiolation of arenediazonium salts. nih.gov

In one procedure, an arenediazonium salt was reacted with Me₄NSCF₃ in the presence of copper thiocyanate to yield the corresponding trifluoromethyl thioether in high yield. nih.gov Similarly, reacting the diazonium salt with TMS-CF₂H, copper thiocyanate, and cesium fluoride in DMF resulted in the formation of a difluoromethyl thioether. nih.gov These reactions demonstrate the role of copper thiocyanate as both a catalyst and potentially as part of the reactive intermediate complex.

Furthermore, the thiocyanate group itself can be introduced onto aromatic and heterocyclic rings through electrophilic thiocyanation or cross-coupling reactions. researchgate.netnih.gov Mechanochemical methods have also been developed for the C-H thiocyanation of indoles, which can then be further functionalized. For example, a mechanochemically synthesized thiocyanato-indole was successfully converted to the corresponding trifluoromethyl thioether, showcasing the versatility of the thiocyanate group as a synthetic handle. rsc.org

Mechanistic Investigations and Reaction Kinetics

Kinetic Studies of Ligand Exchange in Metal-Thiocyanate-Fluoride Systems

The dynamics of how ligands associate with and dissociate from metal centers are fundamental to understanding reaction pathways. In systems containing both thiocyanate (B1210189) and fluoride (B91410), these kinetics are particularly compelling due to the competing nature of these ligands.

Formation and Displacement Kinetics of Ferric-Thiocyanate Complexes by Fluoride

The formation of the ferric-thiocyanate complex, characterized by its distinct red color, is a well-studied reaction. The kinetics of this reaction have been shown to be complex, with a rate law that is dependent on both the concentrations of the ferric and thiocyanate ions, and also influenced by the hydrogen ion concentration. williams.edu The forward rate law for the formation of the Fe(SCN)²⁺ complex is given by the equation: d(FeSCN²⁺)/dt = k₁(Fe³⁺)(SCN⁻) + k₂(Fe³⁺)(SCN⁻)/(H⁺). williams.edu At 25°C and an ionic strength of 0.40, the rate constants k₁ and k₂ have been determined to be 127 M⁻¹s⁻¹ and 20.2 s⁻¹, respectively. williams.edu

The introduction of fluoride ions into a solution containing ferric-thiocyanate complexes leads to the displacement of the thiocyanate ligand. asianpubs.orgstackexchange.com This is because the fluoride complex of Fe(III) is significantly more stable than the thiocyanate complex. asianpubs.org The displacement reaction results in the formation of a colorless fluoride complex, causing the red color of the ferric-thiocyanate solution to fade. asianpubs.org This process occurs through a ligand substitution mechanism where the more labile thiocyanate complex is converted into the more inert fluoride complex. asianpubs.org The significant difference in the stability constants of the Fe(III)-fluoride and Fe(III)-thiocyanate complexes drives this displacement. asianpubs.org

The kinetics of the formation of the mono-fluoro complex of iron(III) have also been investigated. The reaction is believed to proceed through two parallel pathways:

Fe³⁺ + F⁻ → FeF²⁺

Fe³⁺ + HF → FeF²⁺ + H⁺ cdnsciencepub.com

The activation parameters for these reactions have been determined, providing insight into the energy barriers and transitional states of these processes. cdnsciencepub.com

Interactive Data Table: Kinetic Parameters for Ferric-Thiocyanate and Ferric-Fluoride Complex Formation

| Reaction | Rate Law | Rate Constant (at 25°C, µ=0.40) | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) | Reference |

| Fe³⁺ + SCN⁻ → Fe(SCN)²⁺ | k₁(Fe³⁺)(SCN⁻) | k₁ = 127 M⁻¹s⁻¹ | 13.0 ± 1.4 kcal/mol | -5 ± 5 e.u. | williams.edu |

| Fe(OH)²⁺ + SCN⁻ → Fe(OH)(SCN)⁺ | k₂(Fe³⁺)(SCN⁻)/(H⁺) | k₂ = 20.2 s⁻¹ | 20.2 ± 1.4 kcal/mol | 15 ± 5 e.u. | williams.edu |

| Fe³⁺ + F⁻ → FeF²⁺ | - | - | 22.8 ± 2.5 kcal/mol | 35 ± 8 cal/deg⁻¹mol⁻¹ | cdnsciencepub.com |

| Fe³⁺ + HF → FeF²⁺ + H⁺ | - | - | 8.7 ± 0.7 kcal/mol | -24.5 ± 3 cal/deg⁻¹mol⁻¹ | cdnsciencepub.com |

Electron Transfer Kinetics in Ferrous/Ferric Exchange Reactions in the Presence of Thiocyanate and Fluoride Ligands

The presence of ligands such as thiocyanate and fluoride can significantly influence the rate of electron transfer in ferrous/ferric exchange reactions. rsc.org The kinetics of the exchange reactions between ferrous ions and ferric thiocyanate complexes have been a subject of study to understand the mechanism of electron transfer. rsc.org These ligands can act as bridging groups, facilitating the transfer of an electron from the ferrous to the ferric ion. The nature of the ligand and its ability to form a stable bridge between the two metal centers plays a crucial role in the reaction kinetics.

Anation Kinetics in Metalloprotein Systems Involving Fluoride and Thiocyanate

The principles of ligand exchange and anation (the replacement of a coordinated solvent molecule by an anion) extend to biological systems. In metalloproteins containing iron, such as methemerythrin, the kinetics of anation with anions like fluoride and thiocyanate have been investigated. nih.gov Studies on methemerythrin have shown that the anation reactions with thiocyanate and fluoride are second-order processes. nih.gov Interestingly, the replacement of a coordinated anion in methemerythrin adducts by other anions often proceeds through a dissociative mechanism, where the initial anion dissociates to form an aquated intermediate before the new anion binds. nih.gov However, the direct replacement of met-fluoride by azide (B81097) suggests that an associative mechanism may also be at play in certain cases. nih.gov The second-order rate constant for anation was observed to decrease with increasing anion concentration, which has been attributed to the presence of a secondary anion binding site on the protein. nih.gov

Elucidation of Reaction Mechanisms

A deeper understanding of chemical reactions requires the elucidation of their step-by-step mechanisms, including the identification of transient species and the influence of the reaction environment.

Identification of Reaction Intermediates in Fluorine-Thiocyanate Pathways

Identifying reaction intermediates is crucial for confirming a proposed reaction mechanism. jsscacs.edu.innih.gov In reactions involving fluorine and thiocyanate, various intermediates can be postulated. For instance, in the formation of isothiocyanates from primary amines, a proposed pathway involves the reaction of thiocarbonyl fluoride with the amine. chemrxiv.org In other contexts, such as the biotransformation of certain compounds, cyanide released during a reaction can be converted to thiocyanate in vivo. hyphadiscovery.com Computational studies using methods like Density Functional Theory (DFT) are increasingly being used to explore reaction pathways and identify potential intermediates that may be too transient to be detected experimentally. rsc.orgchemrxiv.org These computational approaches can provide insights into the structures and energies of transition states and intermediates, helping to rationalize observed reaction outcomes. rsc.orgscielo.br

Role of Solvation Effects in Reaction Rates and Selectivity

The solvent in which a reaction takes place can have a profound impact on its rate and selectivity. numberanalytics.com Solvation effects are particularly important in reactions involving charged species, such as the fluoride and thiocyanate ions. numberanalytics.comnih.govrepositorioinstitucional.mx The solvent can stabilize reactants, transition states, and products to different extents, thereby altering the energy profile of the reaction. numberanalytics.com For example, in nucleophilic substitution reactions, polar aprotic solvents are often used to enhance the nucleophilicity of anions like fluoride. acs.org

The choice of solvent can influence the competition between different reaction pathways, such as substitution versus elimination. scielo.br Computational models that explicitly include solvent molecules have shown that solvation can reduce the intrinsic nucleophilicity of the fluoride ion, thereby increasing the activation energy barrier for the reaction. scielo.br The specific interactions between the solvent and the reacting species, such as hydrogen bonding, can play a critical role in determining the reaction outcome. nih.gov The donor and acceptor properties of ionic liquids, a class of non-conventional solvents, have also been shown to be important in influencing the mechanisms of inorganic reactions. researchgate.net

Computational Approaches to Transition State Analysis

Computational chemistry serves as a powerful tool for elucidating the complex mechanisms and transition states involved in reactions of fluorine-containing thiocyanates, which are often transient and difficult to probe experimentally. Theoretical studies, primarily employing density functional theory (DFT) and ab initio methods, have provided significant insights into the potential energy surfaces, geometries of intermediates, and the structures of transition states.

A detailed computational study on the isomerization of fluorine isothiocyanate (FNCS) to fluorine thiocyanate (FSCN) has been performed at the MP2/6-311++G(2df)//B3LYP/6-311++G(2df) level of theory. acs.org This research systematically optimized the geometries of the reactant (FNCS), the product (FSCN), as well as the intermediates and transition states connecting them. acs.org The analysis of the electronic density topology was used to understand the breaking and formation of chemical bonds throughout the reaction pathway. acs.org

The investigation of the [C, N, F, S] potential energy surface has identified seven minima, including four acyclic isomers (FSCN, FSNC, FCNS, and FNCS) and three cyclic structures. researchgate.net These isomers were studied using both density functional and ab initio electronic structure calculations, providing foundational data on their relative stabilities and structures. researchgate.net

Transition State Structures

The computational analysis of the FNCS to FSCN rearrangement revealed the existence of two distinct types of transition state structures:

T-shaped Conflict Structure Transition State: This type of transition state is characterized by a non-planar arrangement where the fluorine atom is positioned in a "T-shape" relative to the N-C-S backbone.

Bifurcation-type Ring Structure Transition State: This structure involves a cyclic arrangement of atoms, suggesting a concerted bond-breaking and bond-forming process through a ring-like intermediate. acs.org

These findings indicate a complex reaction mechanism that may involve multiple pathways. The calculated results help to explain experimental observations, such as why FSCN is more readily detected than its isomer, FNCS. acs.org

In a broader context, computational studies on related systems, such as the publish.csiro.aupublish.csiro.au-sigmatropic rearrangement of fluorinated allyl thiocyanates to the corresponding isothiocyanates, also highlight the importance of cyclic transition states in reactions involving the thiocyanate moiety. chimia.ch

The table below summarizes key computational findings from the theoretical investigation of the FNCS to FSCN isomerization.

| Parameter | Computational Method | Finding | Reference |

| Geometry Optimization | B3LYP/6-311++G(2df) | Optimized geometries for reactants, transition states, intermediates, and products. | acs.org |

| Energy Calculation | MP2/6-311++G(2df) | Single-point energy calculations on the optimized geometries. | acs.org |

| Transition State Types | B3LYP/6-311++G(2df) | Identification of T-shaped conflict and bifurcation-type ring structures. | acs.org |

| Bonding Analysis | Topological analysis of electronic density | Characterization of bond breaking and formation during the reaction. | acs.org |

| Isomer Identification | Density functional and ab initio calculations | Located seven minima on the [C, N, F, S] potential energy surface, including FSCN and FNCS. | researchgate.net |

Electronic Structure and Computational Chemistry

Quantum Chemical Characterization of Fluorine-Thiocyanate Species

Quantum chemical methods are essential for predicting the fundamental properties of molecules. For fluorine-thiocyanate systems, these calculations can reveal how the extreme electronegativity of fluorine influences the electronic environment of the versatile thiocyanate (B1210189) group.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it ideal for studying the electronic structure of many-body systems. numberanalytics.com It is widely employed for geometry optimizations and energy calculations, which involves achieving a self-consistent field (SCF) to converge the electron density and then using the calculated forces to find the minimum energy structure. numberanalytics.com For molecules containing fluorine and thiocyanate, DFT can predict key structural parameters and electronic properties.

Table 1: Representative Geometric Parameters from DFT Calculations Note: The following data is illustrative, based on typical values for similar small organic molecules calculated using DFT methods. Actual values would depend on the specific molecule and computational level.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-F | 1.35 | |

| C-S | 1.82 | |

| C≡N | 1.16 | |

| F-C-S | 109.5 | |

| C-S-C | 98.9 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including electronic transitions and optical absorption spectra. core.ac.ukresearchgate.net It extends the framework of DFT to time-dependent phenomena, providing a robust methodology for understanding how molecules interact with electromagnetic fields. core.ac.uk TD-DFT has become the most popular method for calculating excitations in finite systems. core.ac.uk

For a fluorine-thiocyanate compound, TD-DFT can predict the ultraviolet-visible (UV-Vis) spectrum by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths. The presence of the fluorine atom and the thiocyanate's π-system and lone pairs suggests the possibility of various transitions, such as n→π* and π→π*. Calculations show that for many donor-acceptor complexes, TD-DFT provides a good match to experimentally measured optical absorption spectra. researchgate.net Recent advancements, such as the use of screening-dependent hybrid functionals, have shown that TD-DFT can achieve accuracy comparable to more computationally expensive methods like the Bethe-Salpeter equation (BSE-GW). aps.org

Table 2: Illustrative Electronic Transitions for a Fluorine-Thiocyanate System via TD-DFT Note: This table presents hypothetical data to illustrate the output of a TD-DFT calculation.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 4.52 | 274 | 0.015 |

| HOMO-1 -> LUMO | 5.15 | 241 | 0.230 |

| HOMO -> LUMO+1 | 5.88 | 211 | 0.002 |

| HOMO-2 -> LUMO | 6.20 | 200 | 0.110 |

Frontier Molecular Orbital (FMO) Analysis

In a fluorine-thiocyanate species, the electronegative fluorine atom would significantly lower the energy of the surrounding molecular orbitals. This would lead to a lower HOMO energy, indicating greater stability and reduced electron-donating ability, and could also affect the LUMO energy. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a larger gap implies higher kinetic stability. researchgate.net FMO analysis can thus be used to predict how fluorination would alter the reactivity of a thiocyanate-containing molecule in processes like cycloadditions or electrophilic/nucleophilic attacks. wikipedia.orgresearchgate.net

Table 3: Representative FMO Energies from Computational Analysis Note: These values are illustrative examples for a generic organofluorine molecule.

| Orbital | Energy (eV) | Implication |

| HOMO | -7.8 | Moderate electron-donating ability |

| LUMO | -0.5 | Good electron-accepting ability |

| HOMO-LUMO Gap | 7.3 | High kinetic stability |

Computational Modeling of Intermolecular Interactions

The fluorine atom and the thiocyanate group are both capable of participating in a variety of non-covalent interactions that dictate supramolecular assembly, crystal packing, and interactions with biological targets. Computational modeling is indispensable for characterizing these weak but structurally determinative forces.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). chemistryviews.orgacs.org This interaction arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the R-X covalent bond. chemistryviews.orgacs.org

The ability of organically bound fluorine to act as a hydrogen bond acceptor has been a subject of controversy, but a wealth of spectroscopic and computational evidence now confirms its participation in such interactions. rsc.org While fluorine is a weak hydrogen bond acceptor, these interactions are relevant for molecular recognition and can stabilize specific conformations. nih.govresearchgate.net The strength of a C-F···H-X bond depends on the hybridization of the carbon atom, with ab initio calculations predicting an increase in strength from sp³ to sp² to sp¹ hybridized carbons. rsc.org Periodic DFT studies of fluorinated organic crystals have been instrumental in characterizing C-H···F-C interactions, revealing that their structure-directing role is often due to a dominant electrostatic contribution. researchgate.net

In a molecule containing both fluorine and a thiocyanate group, multiple hydrogen bond acceptors are present. The nitrogen atom of the thiocyanate group is a strong hydrogen bond acceptor, while the fluorine atom and potentially the sulfur atom can act as weaker acceptors. This competition and cooperation can lead to complex hydrogen-bonding networks. Computational studies, including DFT calculations and Quantum Theory of Atoms in Molecules (QTAIM) analysis, are crucial for identifying and characterizing the geometry and energetics of these different hydrogen bonds, thereby predicting the preferred supramolecular structures. researchgate.netnih.gov

Solvation Dynamics of Fluoride (B91410) Anions and Thiocyanate Ions

The behavior of fluoride (F⁻) and thiocyanate (SCN⁻) ions in solution is significantly influenced by their interactions with surrounding solvent molecules. Computational studies, particularly those employing molecular dynamics simulations, have provided deep insights into the solvation dynamics of these ions.

Fluoride Anion Solvation:

The fluoride ion, being small and highly electronegative, exhibits strong interactions with protic solvents like water. Ab initio molecular dynamics simulations of an aqueous solution of fluoride have been instrumental in understanding the dynamics of water molecules in its solvation shells. ias.ac.in These studies reveal that the vibrational spectral diffusion of deuterated water (D₂O) molecules in the first solvation shell of F⁻ shows a decay with three distinct components. These components are correlated with the dynamics of intact ion-water hydrogen bonds, the lifetime of these hydrogen bonds, and the rate at which water molecules escape from the solvation shell. ias.ac.in

The strong hydrogen bonding between fluoride and water leads to a more rigid solvent network. mdpi.com This is reflected in the lower ionic conductivity of fluoride-containing solutions compared to those with larger halides. mdpi.com The strength of the H⋯F⁻ bond has been estimated to be around 21.76 kJ mol⁻¹. mdpi.com Computational studies have also calculated the free energies of solvation for F⁻ in various organic solvents, highlighting that solvents with specific structural features are better at dissolving fluoride salts. rsc.org For instance, bis(2,2,2-trifluoroethyl) ether (BTFE) has been identified as a superior solvent for fluoride salts compared to others like acetonitrile, where fluoride can react with the solvent. rsc.org

Thiocyanate Anion Solvation:

The thiocyanate anion (SCN⁻) is a larger, linear pseudohalide ion. acs.orgnih.gov Its solvation is more complex due to its ability to interact through either the sulfur or the nitrogen atom. wikipedia.org Molecular dynamics simulations of SCN⁻ in mixed N,N-Dimethylformamide (DMF)-water solvents have shown a preferential solvation of the anion by water molecules in the first solvation shell. nih.gov This is attributed to strong hydrogen bonding between the nitrogen atom of thiocyanate and water molecules. nih.gov The second solvation shell, however, is composed of both DMF and water molecules. nih.gov

The average number of hydrogen bonds formed by the SCN⁻ anion decreases as the concentration of DMF in the mixture increases. nih.gov For example, in pure water, the average number of hydrogen bonds is 2.86, which decreases significantly in a high concentration of DMF. nih.gov The reorientational relaxation times of the SCN⁻ anion calculated from these simulations are in good agreement with experimental data. nih.gov Ab initio calculations suggest that solvation around the sulfur-terminus of thiocyanate resembles that of iodide, while solvation around the nitrogen-terminus is similar to that of fluoride. core.ac.uk

Table 1: Comparison of Solvation Properties of Fluoride and Thiocyanate Ions

| Property | Fluoride (F⁻) | Thiocyanate (SCN⁻) |

| Interaction with Water | Strong hydrogen bonding, forming a rigid solvent network. mdpi.com | Preferential solvation by water in the first shell via hydrogen bonding with the nitrogen atom. nih.gov |

| Hydrogen Bond Energy (with water) | ~21.76 kJ mol⁻¹ mdpi.com | Not explicitly quantified in the provided context, but described as strong. nih.gov |

| Solvation Shell Structure | Well-defined solvation shells with distinct dynamics. ias.ac.in | A first shell primarily of water, followed by a mixed second shell in DMF-water mixtures. nih.gov |

| Effect on Solvent Dynamics | Decreases diffusion and conductivity due to strong interactions. mdpi.com | Affects reorientational relaxation times, dependent on solvent composition. nih.gov |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for the structural analysis of fluorinated thiocyanates, offering detailed information about the hydrogen, carbon, and fluorine nuclei within a molecule.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the structure of fluorinated thiocyanates. In ¹H NMR, the chemical shifts and coupling constants of protons provide a wealth of information. For instance, in fluoromethyl thiocyanate (B1210189) (FCH₂SCN), the ¹H NMR resonance is observed at δ = 5.90 ppm with a coupling constant of ²J(H,F) = 49.4 Hz. d-nb.info This is comparable to similar compounds like fluoroiodomethane (B1339756), where the resonance is at δ = 5.63 ppm and ²J(H,F) = 49.5 Hz. d-nb.info For more complex structures like 4-(3-fluorophenoxy)phenoxyethyl thiocyanate, the ¹H NMR spectrum reveals distinct signals for the aromatic protons, influenced by the fluorine's position. vulcanchem.comnih.gov For example, specific proton signals are observed at δ = 3.34 (t, J = 5.81 Hz, 2H), 4.31 (t, J = 5.81 Hz, 2H), and in the aromatic region between 6.64 and 7.24 ppm. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In fluoromethyl thiocyanate, the ¹³C resonance appears as a doublet at δ = 87.4 ppm with a large one-bond C-F coupling constant of ¹J(C,F) = 227.6 Hz. d-nb.info For 4-(3-fluorophenoxy)phenoxyethyl thiocyanate, the ¹³C NMR spectrum shows signals for the aliphatic carbons at δ = 33.26 (C-1) and 66.34 (C-2), and the thiocyanate carbon at δ = 111.70. nih.gov The aromatic carbons exhibit complex splitting patterns due to C-F coupling. nih.gov Standard proton-decoupled ¹³C spectra of compounds containing both fluorine and protons can be complex due to long-range fluorine-carbon couplings. magritek.com

Table 1: ¹H and ¹³C NMR Data for Selected Fluorinated Thiocyanates

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|---|

| Fluoromethyl thiocyanate | ¹H | 5.90 | ²J(H,F) = 49.4 |

| ¹³C | 87.4 | ¹J(C,F) = 227.6 | |

| 4-(3-Fluorophenoxy)phenoxyethyl thiocyanate | ¹H | 3.34 (t, 2H) | J = 5.81 |

| 4.31 (t, 2H) | J = 5.81 | ||

| 6.64-7.24 (m, aromatic) | |||

| ¹³C | 33.26 (C-1) | ||

| 66.34 (C-2) | |||

| 111.70 (SCN) | |||

| 105.03-163.47 (aromatic) | J(C,F) up to 246.7 |

Fluorine-19 (¹⁹F) NMR is exceptionally sensitive to the local electronic environment of the fluorine atom, making it a powerful tool for studying fluorinated compounds. alfa-chemistry.combiophysics.org The chemical shifts in ¹⁹F NMR span a wide range, allowing for clear differentiation of fluorine atoms in various chemical settings. alfa-chemistry.com For instance, the ¹⁹F NMR resonance of fluoromethyl azide (B81097) (FCH₂N₃) is found at –170.1 ppm as a triplet. d-nb.info In fluorinated aromatic compounds, the position of the fluorine substituent significantly affects the chemical shift. man.ac.uk The ¹⁹F NMR chemical shift is influenced by factors such as bonding, hybridization, intermolecular interactions, temperature, and solvent. alfa-chemistry.com This technique is crucial for tracking the formation of fluorinated products in reactions and for environmental analysis of fluorinated pollutants. chemrxiv.orgacs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is vital for identifying functional groups and studying conformational aspects of fluorinated thiocyanates. The thiocyanate group (-SCN) has a characteristic stretching vibration (ν(C≡N)) that is readily identifiable in IR spectra. For example, in 4-(3-fluorophenoxy)phenoxyethyl thiocyanate and its 4-fluoro counterpart, the ν(C≡N) stretches are observed at 2158 cm⁻¹ and 2169 cm⁻¹, respectively. vulcanchem.com In human saliva, the thiocyanate marker band appears at 2058 cm⁻¹. nih.gov

Raman spectroscopy also provides valuable information. In fluorinated graphene, the D and D' peaks, which are activated by defects, appear around 1350 cm⁻¹ and 1620 cm⁻¹, respectively. researchgate.net The C≡N band of thiocyanate can serve as a site-specific probe for hydrogen bonding and local dynamics. researchgate.net For instance, studies of methemoglobin derivatives show shifts in Raman marker bands upon temperature changes, indicating spin state transitions. nih.gov

Table 2: Characteristic Vibrational Frequencies for Fluorinated Thiocyanates

| Compound/System | Technique | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| 4-(3-Fluorophenoxy)phenoxyethyl thiocyanate | IR | 2158 | ν(C≡N) |

| 4-(4-Fluorophenoxy)phenoxyethyl thiocyanate | IR | 2169 | ν(C≡N) |

| Thiocyanate in human saliva | IR | 2058 | ν(C≡N) |

| Fluorinated Graphene | Raman | ~1350 | D peak |

| Raman | ~1620 | D' peak |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and fragmentation patterns of fluorinated thiocyanates. nist.gov In the mass spectrum of fluoromethyl azide, a related compound, the molecular ion peak [M]⁺ is detected at m/z 75.0228. d-nb.info For 4-(3-fluorophenoxy)phenoxyethyl thiocyanate, the molecular ion [M]⁺ is observed at m/z 289. nih.gov High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is particularly useful for identifying and quantifying fluorinated compounds and their degradation products in complex mixtures. acs.orgchromatographyonline.com Different ionization techniques, such as ammonia (B1221849) chemical ionization, can be employed to differentiate between isomers like thiocyanates and isothiocyanates. capes.gov.br

Table 3: Mass Spectrometry Data for Selected Fluorinated Thiocyanates and Related Compounds

| Compound | Ionization Method | m/z | Assignment |

|---|---|---|---|

| Fluoromethyl azide | Not specified | 75.0228 | [M]⁺ |

| 74.0149 | [M-H]⁺ | ||

| 61.0284 | [FCH₂N₂]⁺ | ||

| 42.0085 | [N₃]⁺ | ||

| 4-(3-Fluorophenoxy)phenoxyethyl thiocyanate | Not specified | 289 | [M]⁺ |

| 203 | Fragment | ||

| 147 | Fragment | ||

| 95 | Fragment |

UV-Visible Spectroscopy for Complexation Studies and Electronic Transitions

UV-Visible spectroscopy is employed to investigate electronic transitions and complex formation involving fluorinated thiocyanates. The technique is particularly useful in studying the interaction of thiocyanate and fluoride (B91410) ions with metal centers. For example, in the ferric-thiocyanate system, the addition of fluoride, which forms a more stable complex with Fe(III), causes a quenching of the absorbance of the red-colored ferric-thiocyanate complex. asianpubs.orgresearchgate.net This phenomenon can be used for the spectrophotometric determination of fluoride. asianpubs.orgresearchgate.net The absorbance of the iron(III)-thiocyanate complex is typically measured around 480 nm. researchgate.net The electronic spectra of metal complexes with fluorinated ligands can provide insights into the coordination environment and the electronic properties of the complex. rsc.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional structure of fluorinated thiocyanates in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.com For instance, the crystal structure of tetrameric diphenylantimony(V) oxide fluoride and thiocyanate has been determined, revealing a central four-membered Sb₂O₂ ring. rsc.org In a study of N-(4-nitrophenyl)-3-fluoropropane-1-sulfonamide, X-ray diffraction confirmed the molecular structure and revealed details about hydrogen bonding, including a weak interaction involving the fluorine atom. beilstein-journals.org The crystal structure of the thiocyanate derivative of ferric Aplysia limacina myoglobin (B1173299) has been resolved to 2.0 Å, showing the ligand binding in the heme pocket. nih.gov This technique is indispensable for unambiguously establishing the molecular architecture of these compounds. mdpi.comjhu.edu

Coordination Chemistry and Metal Complexes

Ligand Properties of Thiocyanate (B1210189) in the Presence of Fluorine

The thiocyanate ion is a classic example of an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (isothiocyanate, M-NCS) or the sulfur atom (thiocyanate, M-SCN). wikipedia.org The choice of binding mode is heavily influenced by the nature of the metal ion, a concept explained by the Hard and Soft Acids and Bases (HSAB) theory. youtube.com Hard metal cations, such as Fe(III), Cr(III), and Co(II), are characterized by high charge density and are less polarizable. They tend to form more stable bonds with hard donor atoms like nitrogen. wikipedia.orgyoutube.com Conversely, softer metal cations like Pd(II), Pt(II), and Hg(II) prefer to bind with the softer, more polarizable sulfur atom. wikipedia.org

When fluoride (B91410), the hardest of the halide bases, is present in the coordination environment, it can significantly influence the bonding behavior of thiocyanate. youtube.com Fluoride's high electronegativity and small size make it a very strong σ-donor and a quintessential hard ligand. youtube.com In a solution containing a hard metal ion, fluoride competes directly with the nitrogen end of the thiocyanate ligand for coordination sites. The presence of a strong hard-hard interaction between the metal and fluoride can affect the stability and even the linkage isomerism of the coordinated thiocyanate. For instance, the strong preference of a hard metal acid for the hard fluoride base can lead to the displacement of the thiocyanate ligand altogether, as is famously observed in the iron(III) system. youtube.comstackexchange.com

Mixed-Ligand Metal Complexes Incorporating Both Thiocyanate and Fluoride

The simultaneous presence of thiocyanate and fluoride ligands can lead to the formation of mixed-ligand complexes, where both anions are part of the same coordination sphere. The formation and stability of these complexes are dictated by a delicate balance of factors including the identity of the central metal ion, the solvent, and the relative concentrations of the ligands. While extensive research exists on homoleptic thiocyanate and fluoride complexes, the study of mixed F⁻/SCN⁻ systems is more nuanced. wikipedia.orgresearchgate.net

The reaction between iron(III) and thiocyanate ions is well-known for producing a series of intensely blood-red complexes, primarily [Fe(SCN)(H₂O)₅]²⁺ and higher-order species up to [Fe(SCN)₆]³⁻, depending on the thiocyanate concentration. uobabylon.edu.iqnih.govresearchgate.net These complexes are characterized by strong charge-transfer bands in the visible spectrum. youtube.comresearchgate.net

The introduction of fluoride ions into this system leads to a bleaching of the red color, indicating a disruption of the Fe(III)-SCN complex. youtube.comstackexchange.com While this is often presented as a simple displacement reaction, some studies suggest the possibility of forming a transient or stable mixed-ligand complex. One study observed that the addition of fluoride to an iron(III)-thiocyanate solution caused a hypsochromic shift (a shift to a shorter wavelength) from 480 nm to 410 nm, which could be indicative of a mixed-complex formation, such as [Fe(SCN)ₓ(F)ᵧ]⁽³⁻ˣ⁻ʸ⁾⁺, rather than an immediate and complete displacement. uobabylon.edu.iqresearchgate.net The stability of such a mixed complex would be intermediate between the pure thiocyanate and pure fluoride complexes.

The stability of metal complexes is quantified by their stability constants (β). While specific stability constants for mixed iron(III)-thiocyanate-fluoride complexes are not widely reported, a comparison of the constants for the individual ligands with Fe(III) highlights the thermodynamic driving force for the displacement reaction.

| Ligand | Complex | Log β₁ | Log β₂ | Log β₃ | Reference |

|---|---|---|---|---|---|

| Thiocyanate (SCN⁻) | [Fe(SCN)]²⁺, [Fe(SCN)₂]⁺, [Fe(SCN)₃] | 3.03 | 4.68 | 5.7 | researchgate.net |

| Fluoride (F⁻) | [FeF]²⁺, [FeF₂]⁺, [FeF₃] | 6.04 | 10.74 | 14.0 | researchgate.net |

This interactive table summarizes the stepwise stability constants for Fe(III) with thiocyanate and fluoride ions. The significantly higher values for the fluoride complexes demonstrate their greater thermodynamic stability.

The classic demonstration of competitive ligand binding involves the addition of a fluoride source, like sodium fluoride, to the red solution of iron(III) thiocyanate. youtube.comstackexchange.com The fluoride ions, being a harder base than thiocyanate, form a much more stable complex with the hard acid Fe(III). youtube.com This leads to the progressive displacement of thiocyanate ligands from the coordination sphere of the iron.

The resulting hexafluoroferrate(III) complex, [FeF₆]³⁻, is colorless, which is why the solution loses its characteristic red hue. youtube.comstackexchange.com The large difference in the stability constants between the Fe(III)-F and Fe(III)-SCN complexes ensures that the equilibrium lies far to the right, favoring the formation of the fluoro complex even in the presence of a moderate excess of thiocyanate. This displacement phenomenon is a direct consequence of the HSAB principle, where the hard-hard interaction between Fe³⁺ and F⁻ is thermodynamically much more favorable than the hard-soft/borderline interaction between Fe³⁺ and SCN⁻ (or the hard-hard interaction with the N-terminus). youtube.com

Electronic and Steric Influences of Fluorine on Coordination Geometry and Stability

The introduction of fluoride into a coordination sphere containing thiocyanate has profound electronic and steric consequences that influence the geometry and stability of the resulting complex.

Electronic Influences: Fluorine is the most electronegative element, making the fluoride ion a very poor π-donor and a strong σ-donor. youtube.com When it coordinates to a metal center, it causes a large splitting of the d-orbitals. In the case of Fe(III), a d⁵ metal, this results in a high-spin, colorless complex because the ligand-to-metal charge transfer (LMCT) bands are shifted into the high-energy UV region. youtube.com In contrast, thiocyanate is a better π-donor and has lower-lying orbitals, allowing for the LMCT that gives the Fe(III)-SCN complex its intense color. youtube.com The strong Fe-F bond, as predicted by the HSAB principle, is a result of a highly favorable electrostatic interaction between the small, highly charged Fe³⁺ ion and the small, highly electronegative F⁻ ion. youtube.com

Supramolecular Chemistry and Molecular Recognition

Design and Assembly of Supramolecular Structures Incorporating Fluorine and Thiocyanate (B1210189)

The creation of well-defined supramolecular architectures relies on the precise control of intermolecular forces. In systems containing both fluorine and thiocyanate, a combination of halogen and hydrogen bonding plays a pivotal role in directing the self-assembly process.

Role of Halogen and Hydrogen Bonding in Self-Assembly

Halogen bonding, a directional interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base, is a powerful tool in constructing supramolecular assemblies. oup.comresearchgate.netacs.org The strength of this interaction increases with the polarizability of the halogen, following the trend I > Br > Cl > F. acs.org While fluorine is the least polarizable halogen, it can still participate in halogen bonding, particularly when attached to electron-withdrawing groups. acs.org

In the context of fluorinated thiocyanates, the iodine atoms in molecules like 1,4-diiodotetrafluorobenzene (B1199613) (1,4-DITFB) can act as potent halogen bond donors. oup.com The thiocyanate anion (SCN⁻), with its nitrogen and sulfur atoms, can function as a bidentate halogen bond acceptor, leading to the formation of one-dimensional (1D) zigzag chains or even higher-dimensional (2D or 3D) networks. oup.comresearchgate.net The geometry of these assemblies is influenced by the nature of the cation and the specific diiodotetrafluorobenzene isomer used. oup.commdpi.com For instance, co-crystallization of tetra-n-butylammonium thiocyanate with 1,3,5-trifluorotriiodobenzene can result in a 1D system where the anion is either mono- or bitopic. mdpi.com

Hydrogen bonding also plays a crucial role, often in concert with halogen bonding. nih.gov Hydrogen bonds involving fluorine as an acceptor (C-H···F) are generally considered weak but can be significant in directing crystal packing, especially when multiple interactions are present. rsc.org The energy of these bonds is influenced by the solvent and the nature of the carbon atom attached to the fluorine. rsc.org In some systems, three-component synthons involving C–I···X⁻···H–N⁺ (where X is a halide) interactions drive the self-assembly process. oup.com The interplay between halogen and hydrogen bonds allows for the construction of complex and robust supramolecular architectures. mdpi.com

| Halogen Bond Donor | Halogen Bond Acceptor | Other Components | Resulting Structure | Key Interactions | Reference |

|---|---|---|---|---|---|

| 1,4-diiodotetrafluorobenzene (1,4-DITFB) | Thiocyanate (SCN⁻) | Ammonium (B1175870) cations (Me₄N⁺, Et₄N⁺, n-Bu₄N⁺) | 1D zigzag chains or 2D/3D networks | Halogen bonding (C-I···N, C-I···S) | oup.com |

| 1,3,5-trifluorotriiodobenzene | Thiocyanate (SCN⁻) | Tetra-n-butylammonium | 1D system | Halogen bonding | mdpi.com |

| 1,4-DITFB | Chloride (Cl⁻) or Bromide (Br⁻) | Polyammonium cations | Three-component co-crystals | Halogen (C-I···X⁻) and hydrogen (N⁺-H···X⁻) bonding | oup.com |

Crystal Engineering Principles Applied to Fluorinated Thiocyanate Systems

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which is achieved by understanding and controlling intermolecular interactions. jyu.fi In fluorinated thiocyanate systems, the principles of crystal engineering are used to create materials with specific architectures and functionalities. rsc.org

The thiocyanate anion's ability to act as a polydentate halogen bond acceptor is a key feature in the crystal engineering of these systems. researchgate.net It can bridge multiple halogen bond donors, leading to extended networks. researchgate.net The geometry of the interaction depends on which atom of the thiocyanate ion is involved. The C–I···N angle is typically linear, while the C–I···S angle is often closer to 90 degrees. researchgate.net

The self-assembly of these systems can also be influenced by the presence of metal ions. Metal thiocyanates form a diverse range of structures, from simple ionic lattices to complex 3D frameworks. nih.govacs.org The coordination of thiocyanate to a metal center can alter its electronic properties and its ability to participate in further non-covalent interactions. For example, a thiocyanate ligand coordinated to a ruthenium complex has been shown to act as a halogen bond acceptor. jyu.fi

Anion Recognition and Sensing Mechanisms for Fluoride (B91410) Using Thiocyanate-Based Receptors

The development of chemosensors for the selective detection of anions is a major area of research in supramolecular chemistry. Fluoride is a particularly important target due to its roles in both health and disease. acs.org Thiocyanate-containing molecules have emerged as promising platforms for the design of fluoride receptors.

Chemosensor Design and Selectivity Principles

The design of a selective fluoride chemosensor often involves creating a receptor molecule with a binding site that is complementary to the size, shape, and electronic properties of the fluoride anion. researchgate.netbohrium.com Many successful fluoride sensors are based on hydrogen bonding interactions. acs.org The small size and high charge density of the fluoride ion allow it to form strong hydrogen bonds. acs.org

Thiourea and acyl-thiourea moieties are commonly used as hydrogen bond donors in anion receptors. niscpr.res.innih.gov The N-H protons of these groups are sufficiently acidic to interact strongly with basic anions like fluoride. nih.govacs.org The selectivity for fluoride over other anions can be tuned by modifying the electronic properties of the receptor. nih.gov Attaching electron-withdrawing groups to the receptor can increase the acidity of the N-H protons, enhancing the binding affinity for fluoride. acs.org

In some cases, the interaction with fluoride can lead to deprotonation of the receptor, resulting in a distinct colorimetric or fluorometric response. acs.org This deprotonation is often highly selective for fluoride due to its high basicity in organic solvents. acs.org Other sensing mechanisms include the fluoride-triggered cleavage of Si-O bonds in silyl-ether-containing probes, which releases a fluorescent dye. researchgate.netacs.org

| Receptor Type | Sensing Mechanism | Key Features | Detected Anions | Reference |

|---|---|---|---|---|

| Acyl-thiourea based molecular tweezers | Hydrogen bonding | High selectivity for F⁻ and AcO⁻, 1:1 complex formation | F⁻, AcO⁻ | niscpr.res.in |

| Naphthalimide-based probe | Fluoride-triggered Si-O bond cleavage | Colorimetric and ratiometric fluorescence changes | F⁻ | researchgate.netacs.org |

| Acridine-based thiosemicarbazones | Hydrogen bonding and deprotonation | High selectivity for F⁻, "turn-on" fluorescence | F⁻ | royalsocietypublishing.org |

| Thiourea-based receptors with pyridine (B92270) and amine units | Hydrogen bonding and deprotonation | High affinity for basic anions, colorimetric changes with F⁻ | F⁻, CH₃CO₂⁻, H₂PO₄⁻ | nih.govacs.org |

Photophysical and Mechanistic Investigations of Anion Binding

Understanding the photophysical processes that occur upon anion binding is crucial for the rational design of fluorescent chemosensors. thno.orgnih.gov Several mechanisms can lead to a change in the fluorescence properties of a sensor, including:

Photoinduced Electron Transfer (PET): In a typical PET sensor, a fluorophore is linked to a receptor via a spacer. In the absence of the analyte, an electron transfer from the receptor to the excited fluorophore quenches the fluorescence. Binding of the analyte to the receptor inhibits this process, leading to a "turn-on" of fluorescence. thno.orgnih.gov

Intramolecular Charge Transfer (ICT): In ICT-based sensors, an electron-donating group is directly connected to an electron-withdrawing group. Anion binding can alter the electron density of the fluorophore, causing a shift in the emission wavelength. thno.orgrsc.org

Excited-State Intramolecular Proton Transfer (ESIPT): In ESIPT-based sensors, an intramolecular hydrogen bond is disrupted upon anion binding. This can lead to the transfer of a proton in the excited state, resulting in a new emission band. mdpi.com

Fluorescence Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to an acceptor fluorophore. Anion binding can alter the distance or orientation between the donor and acceptor, thus modulating the FRET efficiency. thno.orgnih.gov

Detailed spectroscopic studies, such as UV-Vis and ¹H NMR titrations, are used to investigate the binding stoichiometry and affinity between the receptor and the anion. niscpr.res.inroyalsocietypublishing.org For instance, the appearance of isosbestic points in UV-Vis spectra during titration indicates the formation of a new species upon anion binding. royalsocietypublishing.org ¹H NMR studies can provide direct evidence for hydrogen bonding or deprotonation by observing shifts or the disappearance of N-H proton signals. nih.govroyalsocietypublishing.org

Advanced Chemical Engineering and Material Science Applications

Precursors for Functional Materials Synthesis

Fluorinated thiocyanates serve as versatile building blocks for creating functional materials with tailored properties. The incorporation of both fluorine and the thiocyanate (B1210189) moiety can impart desirable characteristics such as thermal stability, specific reactivity, and enhanced electrochemical performance.

The synthesis of fluorinated organic compounds is a cornerstone of modern polymer chemistry, and the introduction of the thiocyanate group offers a reactive site for further functionalization. Research has demonstrated the synthesis of fluorinated sulfides through the reaction of perfluoroalkyl carbanions with thiocyanates. acs.org More recently, photoredox strategies have been developed that utilize fluorinated alkyl-thiocyanates to create complex heterocyclic structures, which are fundamental units in many advanced polymers. nih.gov For instance, a photoredox-mediated process allows for the controlled, chemoselective installation of thiocyanate and isothiocyanate functionalities onto olefins using a fluorinated alkyl-thiocyanate reagent. nih.gov This method enables the creation of γ-fluorinated thiocyanate products, which can serve as precursors for materials with high lipophilicity, a valuable trait in pharmaceutical and materials science applications. nih.gov The derivatization of these compounds can lead to the formation of trifluoromethyl thioethers, highlighting the role of fluorinated thiocyanates as intermediates in synthesizing fluorinated polymers and specialty chemicals. nih.gov

Solid polymer electrolytes (SPEs) are critical for developing safer, next-generation energy storage devices, particularly solid-state lithium-ion batteries. acs.org Blends of poly(vinylidene fluoride) (PVDF), a fluorinated polymer, with metal thiocyanate ionic liquids have emerged as a promising class of SPEs. acs.orgnih.gov

Detailed studies have shown that these PVDF-metal thiocyanate blends maintain a compact morphology, which is crucial for the mechanical integrity of the electrolyte. nih.govuminho.pt The incorporation of the ionic liquid acts as a plasticizer, reducing the material's stiffness, as evidenced by a decrease in the Young's Modulus. acs.org Electrochemical analysis demonstrates that these solid electrolytes possess excellent stability and can facilitate efficient battery performance at room temperature. nih.govacs.org

Interactive Table 1: Properties of Poly(vinylidene Fluoride)–Metal Thiocyanate Blends

| MIL Content (wt. %) | Young's Modulus (MPa) | Ionic Conductivity at Room Temp. (mS cm⁻¹) | Discharge Capacity (C/10-rate) |

| 0 | 880 | - | - |

| 40 | 133 | 7 × 10⁻⁴ | 80 mAh g⁻¹ |

This table summarizes the mechanical and electrochemical properties of PVDF blends with a magnetic ionic liquid (MIL) containing thiocyanate. The data highlights the trade-off between mechanical stiffness and the significant improvement in ionic conductivity and battery performance with the addition of the MIL. Data sourced from nih.govacs.org.

Catalytic Applications in Chemical Processes

The electronic properties of fluorinated thiocyanate moieties are being leveraged to design advanced catalytic systems for a range of chemical transformations.

Thiocyanate-based ionic liquids have shown significant potential as catalysts, particularly in reactions involving fluorinated compounds. In the trimerization of hexafluoropropylene, a key process for producing perfluoro olefins used as coolants, specially designed thiocyanate ionic liquids act as highly effective catalysts. rsc.org For example, [C₈DABCO][SCN] has demonstrated superior selectivity and turnover frequency (TOF) compared to conventional catalysts. rsc.org The high efficacy is attributed to the nucleophilic thiocyanate anion combined with a cation structure that enhances catalytic activity. rsc.org

Furthermore, copper thiocyanate has been utilized as a catalyst in the synthesis of α-trifluoromethylthioesters from α-diazo esters, achieving high yields at room temperature. nih.govbeilstein-journals.org This highlights the role of metal-thiocyanate complexes in facilitating the incorporation of fluorine-containing groups into organic molecules. nih.govbeilstein-journals.org More advanced photoredox systems also employ fluorinated alkyl-thiocyanates, where the thiocyanate group's reactivity is controlled through catalyst modulation to achieve chemodivergent synthesis of valuable sulfur and nitrogen-containing heterocycles. nih.gov

While not always directly involving a thiocyanate compound, the principles of using fluorine to enhance material properties are central to this area. Fluorine doping of semiconductor photocatalysts like titanium dioxide (TiO₂) is a well-established strategy to improve their efficiency. frontiersin.org Fluorine modification can modulate the surface chemistry and electronic structure of TiO₂, leading to enhanced photocatalytic activity for applications such as pollutant degradation and hydrogen production. frontiersin.org

The introduction of fluorine can be achieved through surface adsorption or by doping it into the TiO₂ lattice structure. frontiersin.org This modification has been shown to increase the absorption of light in the solar spectrum and inhibit the rapid recombination of photogenerated electrons and holes, a primary limiting factor in photocatalysis. frontiersin.orgmdpi.com F-doped TiO₂ has demonstrated significantly higher reaction rates for the degradation of stable pollutants like methylene (B1212753) blue and bisphenol A compared to undoped TiO₂. mdpi.com Hybrid materials, such as those combining F-doped TiO₂ with a quinoline-based covalent triazine framework, have shown remarkable photodegradation efficiencies, outperforming the individual components. rsc.org The mechanism involves fluorine creating defects that can act as active centers and reduce the material's band gap. mdpi.com

Interactive Table 2: Performance of Fluorine-Doped TiO₂ Photocatalyst

| Catalyst | Pollutant | Degradation Time (min) | Band Gap (eV) |

| TiO₂ | Methylene Blue | > 30 | 3.2 |

| F-TiO₂ | Methylene Blue | ~ 30 (almost complete) | 1.5 |

| TiO₂ | Bisphenol A | > 30 | 3.2 |

| F-TiO₂ | Bisphenol A | ~ 30 (almost complete) | 1.5 |

This table compares the performance of standard titanium dioxide (TiO₂) with fluorine-doped TiO₂ (F-TiO₂) in degrading common pollutants. The fluorine doping significantly reduces the band gap and enhances the photocatalytic activity, leading to much faster pollutant removal. Data sourced from mdpi.com.

Principles of Chemical Sensing and Detection Systems

The principles of chemical sensing often rely on highly specific interactions between an analyte and a sensor material, leading to a measurable signal. Fluorinated compounds and thiocyanate recognition moieties are integral to the design of advanced sensors. Fluorescence sensing, for example, operates through mechanisms like photoinduced electron transfer or Förster resonance energy transfer, where the analyte's presence alters the fluorescence intensity of a probe. acs.org

In this context, systems have been developed for the electrochemical detection of both fluoride (B91410) and thiocyanate ions. researchgate.netresearchgate.net These sensors can be based on polymeric membranes containing metalloporphyrins as ionophores, which selectively bind to the target anions. researchgate.netresearchgate.net The binding event changes the electrochemical potential, which can be measured to determine the concentration of the analyte. researchgate.netresearchgate.net The design of these sensors focuses on achieving a rapid, reversible, and Nernstian response over a wide concentration range. researchgate.netresearchgate.net

Another principle involves creating materials with specific binding sites that trigger a distinct optical response. For instance, cobalt-based metal clusters have been designed to selectively detect thiocyanate anions. nih.gov The interaction between the cluster and the SCN⁻ ion can lead to a significant change in the material's luminescence (quenching or enhancement) or even a structural transformation of the sensor material itself, providing a clear signal of the analyte's presence. nih.gov The design of such sensors leverages concepts like the Hard and Soft Acids and Bases (HSAB) principle to ensure high selectivity for thiocyanate over other potentially interfering anions. nih.gov

Chemical Approaches in Environmental Remediation

The recovery of gold from leaching solutions is a critical step in hydrometallurgy. While cyanide has been the dominant lixiviant, environmental concerns have driven research into alternatives like thiocyanate. Cementation, a process where a more electropositive metal is used to precipitate a more noble metal from solution, is a common recovery method. In acidic thiocyanate solutions, aluminum powder has been studied as a cementation agent for gold. researchgate.netdntb.gov.ua

The efficiency of gold cementation using aluminum can be significantly enhanced by the addition of fluoride ions to the solution. researchgate.netmin-eng.com The primary mechanism behind this enhancement involves the interaction of fluoride with iron(III) ions, which are often present in gold leaching circuits as an oxidant for gold dissolution.

In acidic thiocyanate solutions, iron(III) can have a detrimental effect on gold cementation. It can be reduced on the surface of the aluminum powder, competing with the desired reduction of the gold-thiocyanate complex (e.g., [Au(SCN)₂]⁻ or [Au(SCN)₄]⁻). This side reaction consumes the aluminum reductant and can lead to the formation of passivation layers on the aluminum surface, hindering further gold cementation.

The addition of fluoride counters this negative effect. Fluoride ions are strong complexing agents for iron(III), forming highly stable and soluble iron(III)-fluoride complexes (e.g., [FeF₆]³⁻). researchgate.net The formation of these complexes significantly lowers the redox potential of the Fe³⁺/Fe²⁺ couple in the solution. researchgate.net This has two beneficial effects:

Reduced Competition: By sequestering the Fe³⁺ ions, fluoride prevents their reduction on the aluminum surface, thereby making more of the aluminum's reducing power available for gold cementation.

Prevention of Passivation: It inhibits the precipitation of iron hydroxides or other iron compounds on the aluminum surface, which would otherwise passivate it and stop the reaction.

Therefore, fluoride acts as a masking agent for interfering ferric ions, leading to a more efficient and complete cementation of gold from the acidic thiocyanate solution.

The behavior of ions at interfaces is fundamental to a wide range of chemical and environmental processes, from atmospheric chemistry to mineral flotation and biological interactions. Thiocyanate and fluoride ions, often considered at opposite ends of the Hofmeister series, exhibit distinctly different interfacial adsorption behaviors.

Thiocyanate (SCN⁻) , a large, polarizable, and weakly hydrated anion (chaotrope), shows a strong propensity for interfaces. Studies using techniques like vibrational sum frequency spectroscopy (VSFS) and second harmonic generation (SHG) have confirmed the enrichment of thiocyanate ions at the air-water interface and other hydrophobic interfaces like dodecanol/water. pnas.orgacs.org The Gibbs free energy of adsorption for thiocyanate at the dodecanol/water interface has been determined to be approximately -6.7 kJ/mol for NaSCN and -6.3 kJ/mol for KSCN. pnas.org This indicates a spontaneous accumulation at the interface. At the air-electrolyte interface, thiocyanate ions have been shown to be oriented at an angle of about 45° with respect to the surface normal. acs.org

Fluoride (F⁻) , in contrast, is a small, strongly hydrated anion (kosmotrope). Its strong interaction with water molecules means it is generally repelled from hydrophobic interfaces and prefers to remain in the bulk aqueous phase. Theoretical studies suggest that the adsorption mechanism for fluoride onto surfaces like macromolecules is primarily driven by electrostatic interactions with positively charged sites, rather than by a general affinity for the interface itself. pnas.org

Table 3: Comparison of Interfacial Adsorption Properties of Thiocyanate and Fluoride

| Property | Thiocyanate (SCN⁻) | Fluoride (F⁻) | Source(s) |

|---|---|---|---|

| Hofmeister Series Classification | Chaotrope (weakly hydrated) | Kosmotrope (strongly hydrated) | pnas.org |

| Affinity for Air/Water Interface | High, enriched at interface | Low, depleted from interface | pnas.orgacs.org |

| Adsorption Mechanism | Preferential adsorption to hydrophobic surfaces | Electrostatic interaction with charged sites | pnas.org |

| Gibbs Free Energy of Adsorption (dodecanol/water) | -6.3 to -6.7 kJ/mol | Not reported (expected to be positive) | pnas.org |

| Specific Adsorption on Mercury | Strong | Negligible | cdnsciencepub.com |

Advanced Organic Synthesis Intermediates

Organic compounds containing both a fluorine atom (or a fluoroalkyl group) and a thiocyanate group are valuable and versatile intermediates in organic synthesis. The thiocyanate group (–SCN) can be readily converted into other important sulfur-containing functionalities, such as thioethers, thiols, and sulfonyl cyanides, making these fluorinated thiocyanates useful building blocks for pharmaceuticals, agrochemicals, and materials. nih.govresearchgate.net

A key synthetic strategy for creating these intermediates is the fluoroalkylative thiocyanation of unactivated alkenes. This method allows for the simultaneous introduction of a fluorinated group and a thiocyanate group across a double bond. For example, a radical difunctionalization of alkenes using fluorinated halides (like chloro- or bromodifluoroacetate) and a thiocyanate anion source has been developed. researchgate.net This reaction can be promoted by a copper(I) thiocyanate/bis(imine) ligand system under visible light irradiation, avoiding the need for a separate photocatalyst. This approach is applicable to a wide range of alkenes and tolerates various functional groups. researchgate.net

Another approach involves the conversion of existing sulfur-containing compounds. For instance, thioethers can be transformed into thiocyanates through a fluorium-initiated dealkylative cyanation . organic-chemistry.org This reaction utilizes Selectfluor, a common electrophilic fluorinating agent, as an oxidant and trimethylsilyl (B98337) cyanide (TMSCN) as the cyanation reagent. This method is noted for being user-friendly and operationally simple. organic-chemistry.org

The reactivity of these fluorinated thiocyanate intermediates is exemplified by their use in subsequent transformations. The thiocyanate group can act as a precursor for various sulfur-containing heterocycles. nih.gov The presence of fluorine in the molecule can significantly influence its chemical and biological properties, often enhancing metabolic stability, binding affinity, and lipophilicity. Therefore, the synthesis and application of fluorinated thiocyanates represent an active and important area of research in modern organic chemistry. nih.govorganic-chemistry.org

Q & A

Basic: What analytical methods are recommended for quantifying thiocyanate and fluorine in environmental samples, and how can their accuracy be validated?

Answer:

For thiocyanate, ion chromatography (IC) with Ba²⁺ purification columns is effective, offering linear detection (r > 0.999) and recovery rates of 80–111% . Fluorine quantification requires total fluorine (TF) analysis to capture organic/inorganic species, critical for environmental risk assessments . Validation involves spike-recovery tests (e.g., 102% recovery for thiocyanate ) and statistical rigor (ANOVA, t-tests) to compare inter-sample variability and ensure precision (RSD < 9.08%) .

Advanced: How can researchers resolve contradictions in ion-polymer interaction studies, such as thiocyanate’s salting-out vs. electrostatic stabilization effects?

Answer:

Contradictions arise from competing mechanisms: weakly hydrated anions like thiocyanate may simultaneously induce polymer collapse (salting-out) and surface stabilization via ion partitioning. Experimental triangulation using calorimetry (DSC), light scattering (DLS), and atomic force microscopy (AFM) is recommended to decouple these effects. For example, sodium trichloroacetate shows salting-out despite polymer-ion attraction, explained by anion-specific hydration dynamics .